2-Iodo-6-methoxybenzo[d]thiazole
Overview
Description
2-Iodo-6-methoxybenzo[d]thiazole: is a chemical compound with the molecular formula C8H6INOS It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-6-methoxybenzo[d]thiazole typically involves the iodination of 6-methoxybenzo[d]thiazole. One common method includes the reaction of 6-methoxybenzo[d]thiazole with iodine and a suitable oxidizing agent under controlled conditions. For example, a mixture of 6-methoxybenzo[d]thiazole, iodine, and an oxidizing agent like sodium nitrite can be reacted in an appropriate solvent such as acetonitrile at low temperatures to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-6-methoxybenzo[d]thiazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, where the iodine atom is replaced by a different group through the use of palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Reagents include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a nucleophilic substitution reaction with an amine, the major product would be a 2-amino-6-methoxybenzo[d]thiazole derivative.
Scientific Research Applications
2-Iodo-6-methoxybenzo[d]thiazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological systems, particularly in the development of probes for imaging and diagnostic purposes.
Industry: The compound can be used in the development of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 2-Iodo-6-methoxybenzo[d]thiazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the iodine atom can enhance the compound’s ability to interact with these targets through halogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
6-Methoxybenzo[d]thiazole: Lacks the iodine atom, making it less reactive in certain substitution reactions.
2-Iodo-6-methylbenzo[d]thiazole: Similar structure but with a methyl group instead of a methoxy group, which can affect its reactivity and applications.
2-Chloro-6-methoxybenzo[d]thiazole: Contains a chlorine atom instead of iodine, which can influence its chemical properties and reactivity.
Uniqueness
2-Iodo-6-methoxybenzo[d]thiazole is unique due to the presence of both iodine and methoxy groups, which confer specific chemical properties and reactivity. The iodine atom makes it particularly useful in coupling reactions and as an intermediate in the synthesis of more complex molecules.
Properties
IUPAC Name |
2-iodo-6-methoxy-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6INOS/c1-11-5-2-3-6-7(4-5)12-8(9)10-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRSTSSPRCOKQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6INOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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